molecular formula C16H13N3O2 B13872411 4-[(Quinoxalin-2-ylamino)methyl]benzoic acid

4-[(Quinoxalin-2-ylamino)methyl]benzoic acid

Cat. No.: B13872411
M. Wt: 279.29 g/mol
InChI Key: GDYSXLUCBVNWMB-UHFFFAOYSA-N
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Description

4-[(Quinoxalin-2-ylamino)methyl]benzoic acid is a heterocyclic compound that contains a quinoxaline ring and a benzoic acid moiety. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Quinoxalin-2-ylamino)methyl]benzoic acid typically involves the reaction of quinoxaline derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of a quinoxaline derivative and a benzoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-[(Quinoxalin-2-ylamino)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

4-[(Quinoxalin-2-ylamino)methyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4-[(Quinoxalin-2-ylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

    4-[(Quinoxalin-2-yl)amino]benzoic acid: Similar in structure but lacks the methyl group on the benzoic acid moiety.

    2-(Quinazolin-4-ylamino)acetic acid: Contains a quinazoline ring instead of a quinoxaline ring and an acetic acid moiety instead of a benzoic acid moiety

Uniqueness

4-[(Quinoxalin-2-ylamino)methyl]benzoic acid is unique due to its specific combination of a quinoxaline ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(quinoxalin-2-ylamino)methyl]benzoic acid

InChI

InChI=1S/C16H13N3O2/c20-16(21)12-7-5-11(6-8-12)9-18-15-10-17-13-3-1-2-4-14(13)19-15/h1-8,10H,9H2,(H,18,19)(H,20,21)

InChI Key

GDYSXLUCBVNWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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